

Introduction: A Specialized Building Block for Advanced Peptide Chemistry

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Compound of Interest

Compound Name: *N*-Boc-5-methyl-D-tryptophan

Cat. No.: B054327

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N-Boc-5-methyl-D-tryptophan is a non-canonical amino acid derivative that serves as a critical building block in the fields of peptide synthesis and medicinal chemistry. Its unique structural features—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the unnatural D-chiral center, and the methyl-substituted indole side chain—offer strategic advantages for designing novel peptides with enhanced properties. The Boc group provides temporary protection of the alpha-amino function during peptide coupling reactions, while the D-configuration imparts resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.^[1] Furthermore, the 5-methyl modification on the tryptophan indole ring alters its steric and electronic profile, enabling the fine-tuning of molecular interactions and biological activity.^[2]

A precise understanding of this molecule's fundamental properties, beginning with its molecular weight, is paramount for its effective use. This guide provides an in-depth analysis of the molecular weight of **N-Boc-5-methyl-D-tryptophan**, detailing its theoretical calculation, experimental verification, and the practical implications of its related physicochemical characteristics for laboratory applications.

Section 1: Core Molecular Identity

Unambiguous identification is the cornerstone of chemical research. The core identifiers for **N-Boc-5-methyl-D-tryptophan** are summarized below, providing a definitive reference for sourcing, documentation, and analysis.

Identifier	Value	Source
Chemical Name	(2R)-2-[(tert-butoxy)carbonylamino]-3-(5-methyl-1H-indol-3-yl)propanoic acid	IUPAC Nomenclature
Common Synonyms	N-BOC-5-METHYL-D-TRYPTOPHAN; D-Tryptophan, N-[(1,1-dimethylethoxy)carbonyl]-5-methyl-	[3]
CAS Number	114873-18-6	[3][4]
Molecular Formula	C ₁₇ H ₂₂ N ₂ O ₄	[3][4]
Canonical SMILES	CC1=CC2=C(C=C1)NC=C2CNC(=O)OC(C)(C)C	[3]
InChIKey	LXTPSKBAIKOFNX-CQSZACIVSA-N	[3]

Section 2: The Concept and Calculation of Molecular Weight

In scientific discourse, "molecular weight" can refer to two distinct but related values: the average molecular weight and the monoisotopic mass. The distinction is critical, as the appropriate value depends entirely on the analytical context.

- **Average Molecular Weight (MW):** This is the weighted average of the masses of all naturally occurring isotopes of the atoms in the molecule. It is the value used for stoichiometric calculations in bulk chemical reactions (e.g., determining molar equivalents for a synthesis).
- **Monoisotopic Mass (MM):** This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This value is indispensable for high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing by a single neutron.

Theoretical Calculation

The molecular weight is calculated from the molecular formula, $C_{17}H_{22}N_2O_4$, using the standard atomic weights of the constituent elements.

- Carbon (C): 17 atoms \times 12.011 u = 204.187 u
- Hydrogen (H): 22 atoms \times 1.008 u = 22.176 u
- Nitrogen (N): 2 atoms \times 14.007 u = 28.014 u
- Oxygen (O): 4 atoms \times 15.999 u = 63.996 u

Sum (Average MW): $204.187 + 22.176 + 28.014 + 63.996 = 318.373$ u

This value is commonly rounded to 318.4 g/mol .[\[3\]](#)[\[5\]](#)

For the monoisotopic mass, the masses of the principal isotopes are used:

- ^{12}C : $17 \times 12.000000 = 204.000000$
- 1H : $22 \times 1.007825 = 22.172150$
- ^{14}N : $2 \times 14.003074 = 28.006148$
- ^{16}O : $4 \times 15.994915 = 63.979660$

Sum (Monoisotopic Mass): $204.000000 + 22.172150 + 28.006148 + 63.979660 = 318.157958$ Da

This calculated mass is in excellent agreement with computationally derived values.[\[3\]](#)

Mass Type	Calculated Value	Primary Application
Average Molecular Weight	318.4 g/mol	Stoichiometry, Bulk Reagent Weighing
Monoisotopic Mass	318.157958 Da	High-Resolution Mass Spectrometry (HRMS)

Section 3: Experimental Verification of Molecular Identity

While theoretical calculations provide a precise expected value, empirical verification is the bedrock of scientific trustworthiness. Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of a synthesized or purchased compound, thereby validating its identity.

Mass Spectrometry (MS) Analysis

Electrospray Ionization (ESI) is the preferred MS technique for a moderately polar and thermally labile molecule like **N-Boc-5-methyl-D-tryptophan**. It is a soft ionization method that typically generates intact molecular ions with minimal fragmentation, making data interpretation straightforward. The instrument measures the mass-to-charge ratio (m/z) of ions, from which the original molecular mass can be deduced.

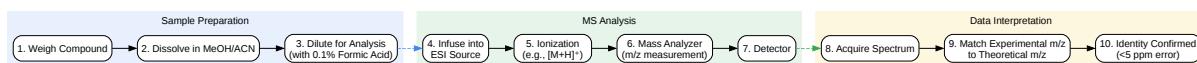
Experimental Protocol: ESI-MS Analysis

This protocol describes a self-validating system for confirming the identity of **N-Boc-5-methyl-D-tryptophan**.

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the compound.
 - Dissolve in 1 mL of a suitable solvent, such as methanol (MeOH) or acetonitrile (ACN), to create a 1 mg/mL stock solution.
 - Prepare a dilute working solution (e.g., 1-10 μ g/mL) by diluting the stock solution with a 50:50 mixture of ACN and water, often containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.
- Instrumentation and Analysis:
 - Set up an ESI-MS system for direct infusion or coupled to a liquid chromatography (LC) system.

- Positive Ion Mode ($[M+H]^+$): This is typically the most sensitive mode for this compound due to the presence of basic nitrogen atoms. The expected primary ion will be the protonated molecule.
 - Expected m/z = Monoisotopic Mass + Mass of H^+ = $318.1579 + 1.0073 = 319.1652$
 - Adduct Formation: Be aware of potential sodium ($[M+Na]^+$) or potassium ($[M+K]^+$) adducts, which are common in ESI-MS and serve as additional confirmation.
 - Expected m/z for $[M+Na]^+ = 318.1579 + 22.9898 = 341.1477$
 - Negative Ion Mode ($[M-H]^-$): The carboxylic acid group allows for deprotonation.
 - Expected m/z = Monoisotopic Mass - Mass of H^+ = $318.1579 - 1.0073 = 317.1506$
- Data Interpretation:
 - Acquire the mass spectrum.
 - The presence of a high-intensity peak at m/z 319.1652 (in positive mode) or 317.1506 (in negative mode) with an accuracy of <5 ppm (parts per million) in an HRMS instrument (like an Orbitrap or TOF) provides definitive confirmation of the compound's identity and, by extension, its molecular weight.

Visualization: ESI-MS Workflow



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Caption: Workflow for identity confirmation by ESI-Mass Spectrometry.

Section 4: Physicochemical Properties and Their Practical Implications

The molecular weight of a compound is an intrinsic property that influences its other physicochemical characteristics. These properties, in turn, dictate how the compound behaves in experimental settings, from reaction setup to purification and formulation.

Property	Value	Implication for Researchers
Density	$1.2 \pm 0.1 \text{ g/cm}^3$ [3]	Standard solid; no special handling required for weighing or dispensing.
Boiling Point	$545.0 \pm 50.0 \text{ }^\circ\text{C}$ at 760 mmHg [3]	High boiling point indicates low volatility; stable solid under standard lab conditions.
Flash Point	$283.4 \pm 30.1 \text{ }^\circ\text{C}$ [3]	Not highly flammable, but standard precautions for organic solids should be followed.
logP	3.35 [3]	Indicates significant lipophilicity. The compound will have good solubility in organic solvents but limited solubility in aqueous media. This is critical for choosing HPLC mobile phases and reaction solvents.

Chromatographic Purity Assessment

Verifying the molecular weight with MS confirms identity, while chromatography confirms purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of protected amino acids. The logP of 3.35 suggests that the compound will be well-retained on a nonpolar stationary phase like C18.

Protocol: Analytical RP-HPLC

- System: HPLC with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 μ m).
- Sample Preparation: Prepare a 1 mg/mL solution in 50:50 acetonitrile:water.
- Mobile Phase:
 - A: 0.1% Trifluoroacetic Acid (TFA) in Water
 - B: 0.1% TFA in Acetonitrile
- Gradient: A typical gradient would be 10% to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 280 nm (for the indole ring) and 220 nm (for the peptide bond/Boc group).
- Analysis: A pure sample should yield a single, sharp peak. The integration of this peak relative to any impurity peaks allows for quantitative purity assessment (e.g., >98%).

Section 5: Contextual Significance in Peptide Synthesis

The precise molecular weight of **N-Boc-5-methyl-D-tryptophan** is fundamental to its role in automated solid-phase peptide synthesis (SPPS), where exact molar quantities are essential for achieving high coupling efficiencies.

Role in the SPPS Cycle

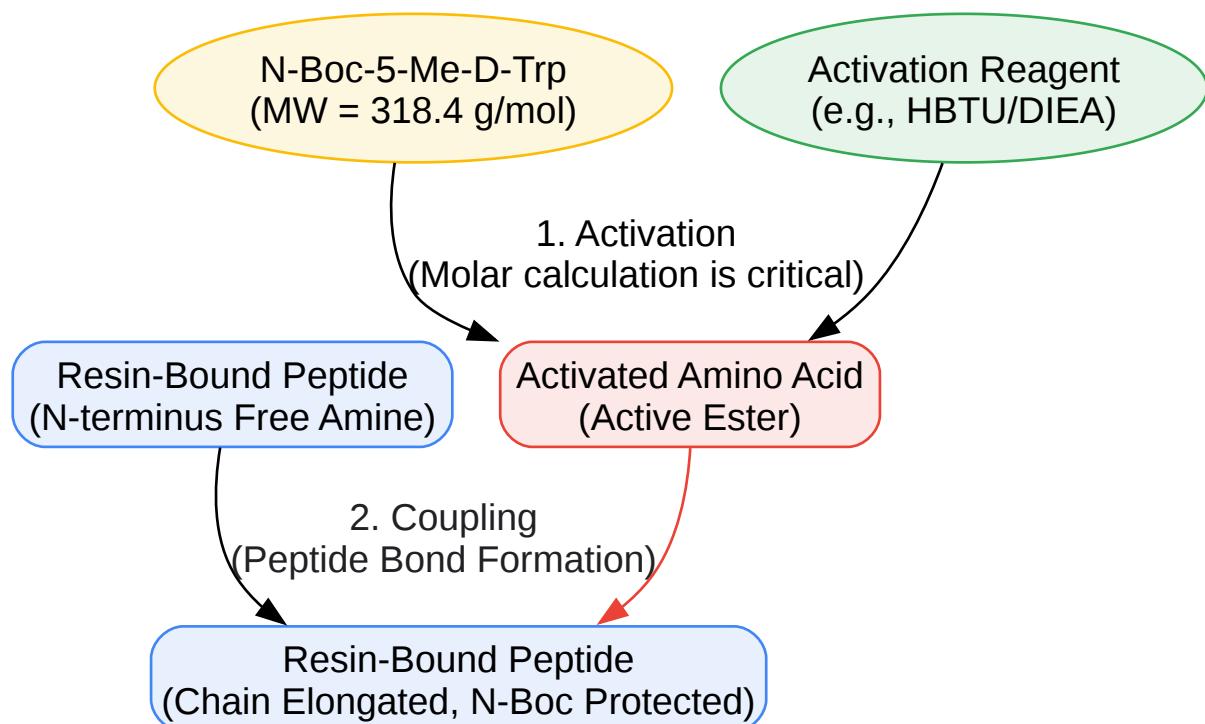
In a typical Boc-based SPPS workflow, each cycle of amino acid addition involves two key steps:

- Deprotection: The N-terminal Boc group of the growing peptide chain is removed with a moderate acid like trifluoroacetic acid (TFA).

- Coupling: The next amino acid in the sequence (e.g., **N-Boc-5-methyl-D-tryptophan**) is pre-activated and added in molar excess to drive the formation of a new peptide bond to completion.

Knowing the exact molecular weight (318.4 g/mol) allows the peptide chemist to accurately calculate the mass of the reagent needed to achieve the required molar excess (typically 3-5 equivalents) for each coupling step, thereby maximizing the yield and purity of the final peptide.

Visualization: Role in a Single SPPS Coupling Step



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Caption: The central role of **N-Boc-5-methyl-D-tryptophan** in an SPPS coupling step.

Conclusion

N-Boc-5-methyl-D-tryptophan is a highly specialized chemical tool whose effective application hinges on a foundational knowledge of its molecular properties. Its molecular weight of 318.4 g/mol is not merely a number but a critical parameter that informs stoichiometric calculations for synthesis, enables definitive identity confirmation via mass spectrometry, and influences the chromatographic behavior essential for purity assessment. By integrating

theoretical understanding with robust experimental protocols, researchers can confidently utilize this valuable building block to construct novel peptides for advanced therapeutic and scientific applications.

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